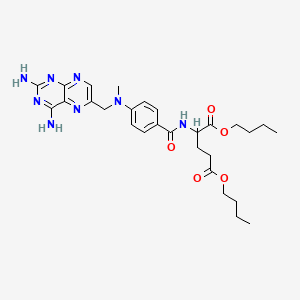
2-Methylhex-3-en-5-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhex-3-en-5-yn-2-ol: is an organic compound with the molecular formula C7H10O . It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is known for its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhex-3-en-5-yn-2-ol typically involves the reaction of dimethylvinylethynylcarbinol with various reagents. One common method includes the gradual addition of dimethylvinylethynylcarbinol to a solution of mercury sulfate and sulfuric acid at elevated temperatures. The reaction mixture is then neutralized and extracted to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure , are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methylhex-3-en-5-yn-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, acids, and bases.
Major Products Formed
- Various substituted products depending on the reagents used in substitution reactions.
Epoxides: and from oxidation reactions.
Alkenes: and from reduction reactions.
Scientific Research Applications
2-Methylhex-3-en-5-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methylhex-3-en-5-yn-2-ol involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in multiple pathways, including:
Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal transduction: It can modulate signal transduction pathways by interacting with specific receptors.
Gene expression: The compound may influence gene expression by interacting with transcription factors.
Comparison with Similar Compounds
2-Methylhex-3-en-5-yn-2-ol can be compared with other similar compounds, such as:
- 2-Methylhex-5-en-3-yn-2-ol
- 2-Methylhept-6-en-3-yn-2-ol
- 5-Methyl-5-hexen-3-yn-2-ol
These compounds share similar structural features but differ in their specific chemical properties and reactivity. The presence of both double and triple bonds in this compound makes it particularly unique and versatile in various chemical reactions .
Properties
CAS No. |
50838-80-7 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
2-methylhex-3-en-5-yn-2-ol |
InChI |
InChI=1S/C7H10O/c1-4-5-6-7(2,3)8/h1,5-6,8H,2-3H3 |
InChI Key |
IMVJKYWETMJAAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=CC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


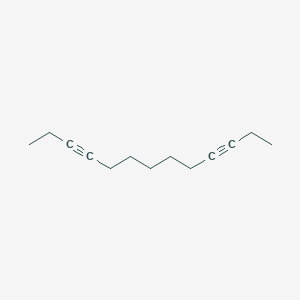
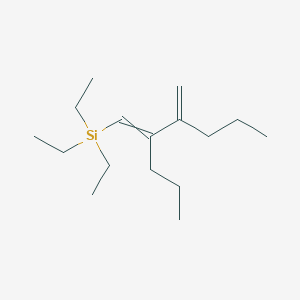
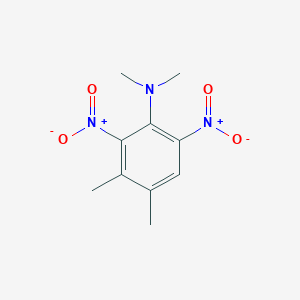
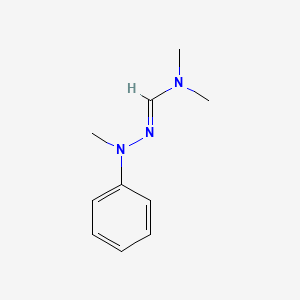
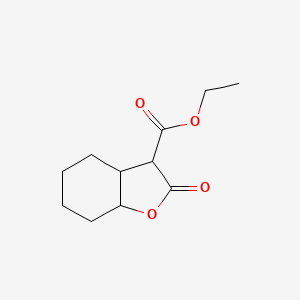
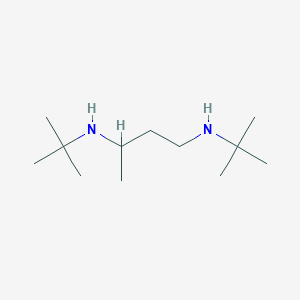

![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
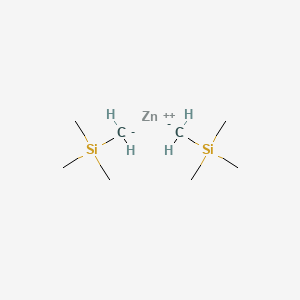


![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
